molecular formula C4H6O2<br>OHCH2CCCH2OH<br>C4H6O2 B031916 2-Butyne-1,4-diol CAS No. 110-65-6

2-Butyne-1,4-diol

Cat. No. B031916
CAS RN: 110-65-6
M. Wt: 86.09 g/mol
InChI Key: DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Description

2-Butyne-1,4-diol is a chemical compound with the formula C4H6O2 and a molecular weight of 86.0892 . It is also known by other names such as Bis(hydroxymethyl)acetylene, But-2-yne-1,4-diol, 1,4-Butynediol, 1,4-Dihydroxy-2-butyne, 2-Butynediol, Butynediol, 2-Butin-1,4-diol, UN 2716, and 1,2-Dimethoxyacetylene . It is used as a precursor to prepare 1,4-butanediol, 2-butene-1,4-diol, and mucochloric acid. It is also used in textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes. It is an important raw material of vitamin B6 .


Synthesis Analysis

The synthesis of 2-butyne-1,4-diol is based on the work of Reppe et al. and involves the reaction of acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The optimal parameters of the selective synthesis of trans-2-butene-1,4-diol were determined .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Butyne-1,4-diol is InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction pathway for hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol . The reaction of (Cl-•C4H6O2)+C4H6O2 = (Cl-•2C4H6O2) has been reported .


Physical And Chemical Properties Analysis

2-Butyne-1,4-diol has a boiling point of 238 °C (lit.) and a melting point of 53-58 °C (lit.) . Its vapor pressure is less than 0.1 mmHg at 55 °C . The molecular formula is C4H6O2 and the molecular weight is 86.0892 .

Scientific Research Applications

Electrodeposition in Material Science

2-Butyne-1,4-diol: is utilized in the field of material science for the electrodeposition of metals, particularly nickel. It affects the microstructure and residual stress of electrodeposited nickel, which is crucial for applications requiring precise control over the material properties . The compound, in combination with chloride ions, can influence the surface morphology and grain orientation, which are essential factors in the durability and performance of the nickel coatings.

Catalysis in Chemical Synthesis

In chemical synthesis, 2-Butyne-1,4-diol serves as a substrate for chemoselective hydrogenation reactions. Catalyst systems containing this diol can achieve high selectivity under mild conditions, which is advantageous for producing intermediates like cis-2-butene-1,4-diol . These intermediates are subsequently used in the manufacture of pharmaceuticals, such as vitamin B6 and antiepileptic drugs .

Organic Synthesis

The compound is a key precursor in organic synthesis, particularly in cycloaddition reactions. It’s used in the homologation method for preparing substituted acenes and in rhodium and iridium-catalyzed cyclotrimerization reactions . These processes are fundamental in creating complex organic molecules for pharmaceuticals and materials science.

Industrial Applications

2-Butyne-1,4-diol: is instrumental in the production of industrial chemicals like 1,4-butanediol . This chemical is a critical raw material for manufacturing polyurethanes, γ-butyrolactone, and tetrahydrofuran, which have widespread applications in plastics, solvents, and synthetic rubbers .

Textile Industry

In the textile industry, 2-Butyne-1,4-diol is used as an additive to improve the quality and durability of fabrics. It functions as a plasticizer and is involved in the production of synthetic resins and polyurethanes, which are used in various textile applications .

Pharmaceutical Industry

As mentioned earlier, the hydrogenation product of 2-Butyne-1,4-diol , cis-2-butene-1,4-diol , is a precursor for vitamin B6 and certain antiepileptic medications. The ability to selectively hydrogenate the compound to produce high-purity intermediates is crucial for the pharmaceutical industry .

Corrosion Inhibition

2-Butyne-1,4-diol: is also employed as a corrosion inhibitor. Its addition to metal surfaces can prevent oxidation and degradation, thereby extending the life of metal components and structures .

Perfumery and Cosmetics

The esters of 2-Butyne-1,4-diol are used in the perfumery and cosmetics industries. They contribute to the fragrance profile of perfumes and are used as solvents and fixatives in various cosmetic products .

Safety And Hazards

2-Butyne-1,4-diol is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be worn when handling this chemical .

Future Directions

The broadest commercial production method of 2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (BYD) by nickel or palladium catalysts . The increase in the basic strength of alkali metal doped Pt catalysts led to the increase in electron density of Pt hence, faster desorption and higher selectivity to butenediol .

properties

IUPAC Name

but-2-yne-1,4-diol
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InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2
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InChI Key

DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Canonical SMILES

C(C#CCO)O
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Molecular Formula

C4H6O2
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DSSTOX Substance ID

DTXSID4021921
Record name 2-Butyne-1,4-diol
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Molecular Weight

86.09 g/mol
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Physical Description

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS.
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Boiling Point

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C
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Flash Point

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C
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Solubility

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good)
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2
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Impurities

< 0.5% water; 1% butane-1,4-diol
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Product Name

2-Butyne-1,4-diol

Color/Form

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa

CAS RN

110-65-6; 54141-09-2, 110-65-6
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Melting Point

50 °C, 58 °C
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Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

To a solution of butyne-1,4-diol (5 g, 58 mmol) in dry THF at room temperature (RT) was added portion-wise sodium hydride (60% dispersion in oil, 2.32 g, 58 mmol). After 4.3 hr, acetyl chloride (4.12 mL, 58 mmol) was added. After stirring at RT for 22 hr, the mixture was concentrated under reduced pressure. The residue was concentrated twice from toluene before purification on silica gel using ethyl acetate/dichloromethane (1:3) as eluent to give 2-Butyne-1,4-diol, monoacetate as an oil in 49% yield. 1H NMR (DMSO-d6) δ 5.23 (1H, bs), 4.70 (2H, t, J=1.8 Hz), 4.09 (2H, s), 2.03 (3H, s).
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Butyne-1,4-diol?

A1: 2-Butyne-1,4-diol has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol. []

Q2: Is there any spectroscopic data available for 2-Butyne-1,4-diol?

A2: Yes, a 13C solid-state NMR investigation has been conducted to determine the alkynyl carbon chemical shift tensors for 2-Butyne-1,4-diol. This study provides valuable information about the electronic environment and bonding characteristics of the molecule. [] Additionally, proton nuclear magnetic resonance spectroscopy has been employed to confirm the structure of copolyesters synthesized with 2-Butyne-1,4-diol. []

Q3: Is 2-Butyne-1,4-diol compatible with polyester synthesis?

A3: Yes, 2-Butyne-1,4-diol has been successfully incorporated into the synthesis of copolyesters. Researchers have synthesized terephthalate unsaturated copolyesters with ethylene glycol and 2-Butyne-1,4-diol. The thermal properties of these copolyesters have been studied using differential thermal analysis. []

Q4: What is the significance of 2-Butyne-1,4-diol in catalytic hydrogenation?

A4: 2-Butyne-1,4-diol serves as a valuable substrate in catalytic hydrogenation reactions, particularly for the production of 2-Butene-1,4-diol and butane-1,4-diol. These reactions hold industrial importance. [, , ]

Q5: What catalysts are commonly used for the hydrogenation of 2-Butyne-1,4-diol?

A5: Palladium-based catalysts are widely employed for this reaction, often supported on materials like activated carbon, calcium carbonate, or alumina. [, , , ] Platinum-based catalysts have also been studied for this reaction. [, ]

Q6: How does the choice of catalyst influence the selectivity of 2-Butyne-1,4-diol hydrogenation?

A6: The selectivity toward specific products like 2-Butene-1,4-diol or butane-1,4-diol can be significantly influenced by the choice of catalyst and reaction conditions. For instance, a 1% Pd/CaCO3NH3 catalyst system demonstrated almost complete selectivity to 2-Butene-1,4-diol. [] In another study, a SiC-supported Pt catalyst exhibited excellent selectivity (∼96%) for 2-Butene-1,4-diol. []

Q7: What role does the support material play in the catalytic hydrogenation of 2-Butyne-1,4-diol?

A7: The support material can impact the catalytic activity and selectivity by influencing the dispersion and electronic properties of the active metal nanoparticles. Research indicates that acidic supports, like SiO2, enhance catalyst activity but may decrease selectivity to 2-Butene-1,4-diol compared to basic oxides like ZnO. []

Q8: Can 2-Butyne-1,4-diol hydrogenation be achieved without a catalyst?

A8: Yes, research has shown that 2-Butyne-1,4-diol can be hydrogenated to butane-1,4-diol in supercritical carbon dioxide at 323 K without the need for a catalyst. The reaction is promoted by the stainless-steel reactor wall. []

Q9: What factors affect the selectivity towards 2-Butene-1,4-diol or Butane-1,4-diol during hydrogenation?

A9: Selectivity is influenced by several factors, including the type of catalyst, support material, solvent, pH, temperature, and pressure. [, , , ] For example, continuous hydrogenation over a Pt/CaCO3 catalyst allows for varying the selectivity to both 2-Butene-1,4-diol and Butane-1,4-diol by adjusting the contact time. []

Q10: Can 2-Butyne-1,4-diol be used in other types of reactions besides hydrogenation?

A10: Yes, 2-Butyne-1,4-diol is a versatile compound. For example, it can be used in the synthesis of photochromic fulgides through palladium-catalyzed carbonylation. [, ] It can also be utilized for preparing derivatives like ditoluene-p-sulphonate via sulfonylation reactions. []

Q11: Have there been any computational studies on the interaction of 2-Butyne-1,4-diol with metal surfaces?

A11: Yes, density functional theory (DFT) studies have been conducted to model the adsorption mechanism of 2-Butyne-1,4-diol on the Fe (100) surface. These calculations provide insights into the adsorption energies, geometries, and electronic interactions between the molecule and the metal surface. []

Q12: Apart from its role in organic synthesis, does 2-Butyne-1,4-diol have other applications?

A12: Yes, 2-Butyne-1,4-diol has found use as an additive in zinc electrowinning processes. It helps to improve the current efficiency of zinc deposition in the presence of nickel impurities. []

Q13: How does 2-Butyne-1,4-diol improve zinc electrowinning?

A13: Studies using techniques like HPLC and absorption spectrophotometry suggest that a trimer of 2-Butyne-1,4-diol is responsible for removing nickel ions from the electrolyte, thus enhancing the current efficiency during zinc electrowinning. []

Q14: What is the role of 2-Butyne-1,4-diol in nickel electroplating?

A14: 2-Butyne-1,4-diol is used as a brightener in nickel electroplating processes. It helps to achieve a bright and smooth nickel deposit on the substrate. [, ]

Q15: How does 2-Butyne-1,4-diol affect the properties of electrodeposited nickel?

A15: Studies show that 2-Butyne-1,4-diol can influence the grain size, hardness, residual stress, and surface morphology of nickel deposits. For example, increasing the concentration of 2-Butyne-1,4-diol in the electroplating bath can lead to finer grains, higher microhardness, and increased residual tensile stress in the nickel deposits. [, , ]

Q16: Can you elaborate on the synergistic effects of 2-Butyne-1,4-diol and chloride ions on nickel electrodeposition?

A16: While both additives affect surface morphology and grain orientation, their combined effect on residual stress in the nickel layers is significant. Although chloride ions promote surface flattening and grain coarsening only slightly, their addition to baths containing 2-Butyne-1,4-diol significantly increases the residual stress in the deposited nickel layers. []

Q17: What other applications utilize the interaction between 2-Butyne-1,4-diol and metals?

A17: Research has focused on developing Pd@MIL-101(Cr) hetero-catalysts, utilizing the interaction between palladium and 2-Butyne-1,4-diol. These catalysts have shown promising results for the selective hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol with high efficiency and selectivity. []

Q18: Are there any studies on the environmental impact of 2-Butyne-1,4-diol?

A18: While specific information on the environmental impact and degradation of 2-Butyne-1,4-diol is limited within the provided research, it's crucial to acknowledge the importance of responsible waste management and exploring alternatives or substitutes to mitigate potential negative impacts on the environment.

Q19: How is 2-Butyne-1,4-diol monitored during the hydrogenation process?

A19: A combination of online NMR and Raman spectroscopy, along with traditional process sensors (pressure, temperature, flow), has been explored for real-time monitoring and advanced control of the 2-butyne-1,4-diol hydrogenation process. []

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